molecular formula C21H19N5 B2723644 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline CAS No. 2380187-33-5

2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline

Cat. No.: B2723644
CAS No.: 2380187-33-5
M. Wt: 341.418
InChI Key: ZCTDQYJZAODWOG-UHFFFAOYSA-N
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Description

2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core, a benzimidazole moiety, and an azetidine ring

Preparation Methods

The synthesis of 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The benzimidazole moiety can be introduced via the reaction of o-phenylenediamine with formic acid or other aldehydes. The azetidine ring is often synthesized through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and quinoxaline moieties.

    Cyclization: The azetidine ring can participate in cyclization reactions under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The quinoxaline core can interact with DNA and proteins, leading to various biological effects. The azetidine ring may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar compounds to 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline include:

    Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.

    Benzimidazole derivatives: Compounds with the benzimidazole moiety are known for their antimicrobial and anticancer properties.

    Azetidine derivatives: These compounds are studied for their unique ring structure and potential biological activities.

What sets this compound apart is the combination of these three moieties, which may result in unique biological and chemical properties .

Properties

IUPAC Name

2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c1-2-6-17-16(5-1)22-11-20(23-17)25-12-15(13-25)26-19-8-4-3-7-18(19)24-21(26)14-9-10-14/h1-8,11,14-15H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTDQYJZAODWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC6=CC=CC=C6N=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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